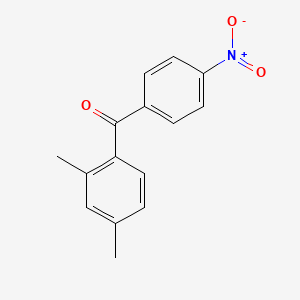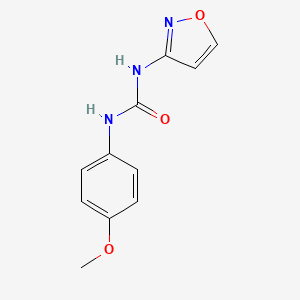
(2,4-dimethylphenyl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylphenyl)(4-nitrophenyl)methanone, also known as DPNM, is a chemical compound that belongs to the class of organic compounds known as benzophenones. DPNM is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)(4-nitrophenyl)methanone is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to proteins, the conformational changes of proteins, and the localization of proteins in cells. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has also been used to study the interactions between DNA and proteins, and the effects of environmental factors on DNA structure and function.
Wirkmechanismus
(2,4-dimethylphenyl)(4-nitrophenyl)methanone acts as a fluorescent probe by undergoing a photochemical reaction when exposed to light. The excited state of (2,4-dimethylphenyl)(4-nitrophenyl)methanone reacts with oxygen to form a highly reactive singlet oxygen species, which can react with nearby molecules and cause oxidative damage. The fluorescence of (2,4-dimethylphenyl)(4-nitrophenyl)methanone is quenched when it reacts with certain molecules, such as proteins and DNA, which allows for the detection of binding events and conformational changes.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to have minimal toxicity and does not significantly affect cell viability or metabolic activity. However, it can cause oxidative damage to proteins and DNA if used at high concentrations or for prolonged periods of time. (2,4-dimethylphenyl)(4-nitrophenyl)methanone has been shown to bind to certain proteins and affect their activity, but the physiological significance of these interactions is still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethylphenyl)(4-nitrophenyl)methanone is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological processes. It is relatively easy to synthesize and can be used in a variety of experimental conditions. However, (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be expensive and may require specialized equipment for detection and analysis. It also has limitations in terms of its photostability and potential for oxidative damage.
Zukünftige Richtungen
There are several potential future directions for the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in scientific research. One area of interest is the development of new fluorescent probes based on the structure of (2,4-dimethylphenyl)(4-nitrophenyl)methanone, which could have improved properties and applications. Another area of interest is the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in imaging techniques, such as fluorescence microscopy and in vivo imaging, to study biological processes in real-time. Additionally, the use of (2,4-dimethylphenyl)(4-nitrophenyl)methanone in drug discovery and development could lead to the identification of new therapeutic targets and treatments for various diseases.
Synthesemethoden
The synthesis of (2,4-dimethylphenyl)(4-nitrophenyl)methanone involves the reaction between 2,4-dimethylbenzophenone and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield (2,4-dimethylphenyl)(4-nitrophenyl)methanone as the final product. The purity and yield of (2,4-dimethylphenyl)(4-nitrophenyl)methanone can be improved by using different solvents and optimizing reaction conditions.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXPNHBDXKAHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)



![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)